Aβ1-42 Fibril Binding Affinity: 4.8-Fold Higher Potency over 4-Chloro Analog
In a homologous competitive binding assay using [125I]IMPY as a reporter and synthetic Aβ1‑42 aggregates, the target compound exhibited an inhibition constant Ki = 12.3 ± 1.2 nM. Under identical conditions, the direct 4‑chloro congener (3-(4-chlorophenyl)-7-(pyridin-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine) showed Ki = 58.7 ± 5.8 nM, a 4.8‑fold lower affinity [1]. The 4‑iodo analog displayed a slightly better Ki (8.1 ± 0.9 nM), but its inferior brain washout (see next evidence item) undermines its overall in vivo utility.
| Evidence Dimension | Binding affinity to Aβ1-42 aggregates (Ki) |
|---|---|
| Target Compound Data | 12.3 nM |
| Comparator Or Baseline | 4-Chloro analog: 58.7 nM (4-Iodo analog: 8.1 nM) |
| Quantified Difference | 4.8-fold improvement over 4-chloro; 1.5-fold weaker than 4-iodo |
| Conditions | In vitro competitive binding, [125I]IMPY/Aβ1-42 synthetic aggregates, pH 7.4, 25°C |
Why This Matters
The >4-fold affinity gain over the chloro congener directly supports selection of the bromo derivative for assays requiring high target engagement at low probe concentration, while its proximity to the iodo affinity allows a better pharmacokinetic profile to be exploited.
- [1] Ono M, Watanabe H, Kimura H, et al. Synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as probes for β‑amyloid plaques. Bioorganic & Medicinal Chemistry. 2013;21(8):2284-2293. doi:10.1016/j.bmc.2013.01.055 View Source
